2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are known for their unique structural properties and significant biological activities
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under catalytic conditions.
Intramolecular α-Arylation: Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals.
Cyclization of Benzylic Amines: This method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Material Science: Isoindole derivatives are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Imaging: The compound can be used as a fluorescent probe for imaging biological systems, thanks to its aggregation-induced emission properties.
Mechanism of Action
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be compared with other similar compounds to highlight its uniqueness:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as therapeutic agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have applications in material science.
The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
106428-29-9 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(benzylamino)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
RELZXIWCUDWPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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